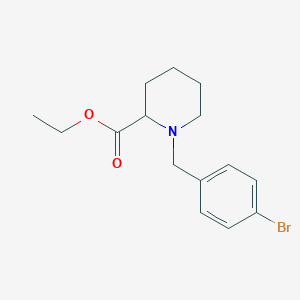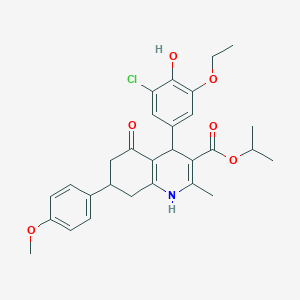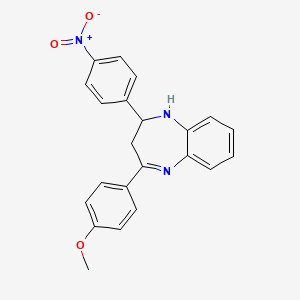![molecular formula C14H10BrFN2OS B4921317 N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as BFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BFA-1 is a small molecule inhibitor of the protein-protein interaction between BRD4 and CBP, which has been shown to have anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide works by inhibiting the protein-protein interaction between BRD4 and CBP. BRD4 is a transcriptional regulator that plays a key role in cancer and inflammatory diseases, and CBP is a co-activator of transcription factors that is required for the expression of a number of different genes. By inhibiting the interaction between these two proteins, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide can block the expression of genes that are involved in cancer and inflammation.
Biochemical and Physiological Effects:
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have a number of different biochemical and physiological effects. In cancer cells, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In preclinical models of inflammation, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide for lab experiments is its specificity for the BRD4-CBP interaction. This specificity allows for the selective inhibition of genes that are involved in cancer and inflammation, without affecting other cellular processes. However, one limitation of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide is its solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of different future directions for the study of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. One area of interest is the development of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. Additionally, the development of more soluble analogs of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide could lead to improved experimental utility. Overall, the study of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has the potential to lead to the development of new therapies for a number of different diseases.
Métodos De Síntesis
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to produce 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4-bromoaniline to produce N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been described in detail in a number of scientific publications.
Aplicaciones Científicas De Investigación
N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have potential as a therapeutic agent for a number of different diseases, including cancer and inflammatory disorders. In preclinical studies, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to inhibit the growth of a number of different cancer cell lines, including acute myeloid leukemia, multiple myeloma, and triple-negative breast cancer. N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTPIPDSZCWHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)

![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)

